molecular formula C9H12ClNO2 B032102 3,4-Methylenedioxyphenethylamine hydrochloride CAS No. 1653-64-1

3,4-Methylenedioxyphenethylamine hydrochloride

Cat. No. B032102
CAS RN: 1653-64-1
M. Wt: 201.65 g/mol
InChI Key: NDYXFQODWGEGNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-methylenedioxyphenethylamine involves several key steps starting from 3,4-methylenedioxy aniline. Through a series of reactions including the Sandmeyer reaction, Grignard reaction, esterification, and Gabriel reaction, the desired product is obtained. The overall yield across these steps varies, indicating the complexity and efficiency of the synthetic route. Optimum reaction conditions such as temperature are crucial for maximizing yields (Lin Yuan-bin, 2007).

Molecular Structure Analysis

The molecular structure of 3,4-methylenedioxyphenethylamine hydrochloride is characterized by its unique methylenedioxy bridge, which significantly influences its chemical behavior and reactivity. This bridge impacts the electronic distribution across the molecule, affecting its interaction with various reagents and substrates in chemical reactions.

Chemical Reactions and Properties

Chemical reactions involving 3,4-methylenedioxyphenethylamine hydrochloride are influenced by its molecular structure. The presence of the methylenedioxy group affects its reactivity towards nucleophilic and electrophilic agents. Derivatization reactions, such as acylation, have been utilized to study the regioisomeric differentiation of related compounds, showcasing the compound's versatility in chemical transformations (T. Awad, C. Clark, J. Deruiter, 2007; 2008).

Scientific Research Applications

  • Central nervous system activity: N-substituted analogs of 3,4-methylenedioxyphenylisopropylamine demonstrate central nervous system activity, with the activity decreasing as the bulk of the N-substituent increases (Braun, Shulgin, & Braun, 1980).

  • Forensic identification: Chromatographic methods effectively identify regioisomeric 3,4-methylenedioxyphenethylamines in forensic drug samples, which is crucial for eliminating interfering substances (Aalberg et al., 2003).

  • Metabolic studies: 4-Methoxyphenylethylamine and 3,4-dimethoxyphenylethylamine, derivatives of 3,4-methylenedioxyphenethylamine, have been found in human urine, indicating methylation of certain 4-hydroxybenzene derivatives in humans, which may occur more readily in schizophrenics (Sen & Mcgeer, 1964).

  • Gas chromatography-mass spectrometry (GC-MS) studies: These studies reveal that certain regioisomeric methylenedioxyphenethylamines are related to drugs of abuse, aiding in drug identification (Thigpen et al., 2007).

  • Cardiovascular research: Studies have shown that oral MDMA, a derivative of 3,4-methylenedioxyphenethylamine, has acute cardiovascular effects similar to the cardiostimulant dobutamine, suggesting potential use in predicting and treating cardiotoxicity (Lester et al., 2000).

  • Neurotoxicity research: MDA, a related compound, has shown neurotoxic effects, with certain analogues having more severe neuronal depressant effects, aiding in the study of neurotoxicity and potential treatments (Nichols et al., 1990).

Safety And Hazards

Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-4-3-7-1-2-8-9(5-7)12-6-11-8;/h1-2,5H,3-4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYXFQODWGEGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1484-85-1 (Parent)
Record name 3,4-Methylenedioxyphenethylamine hydrochloride
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DSSTOX Substance ID

DTXSID80167882
Record name Phenethylamine, 3,4-methylenedioxy-, hydrochloride
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Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,4-Methylenedioxyphenethylamine hydrochloride

CAS RN

1653-64-1
Record name 1,3-Benzodioxole-5-ethanamine, hydrochloride (1:1)
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Record name 3,4-Methylenedioxyphenethylamine hydrochloride
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Record name 3,4-Methylenedioxyphenethylamine hydrochloride
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Record name Phenethylamine, 3,4-methylenedioxy-, hydrochloride
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Record name MDPEA hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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